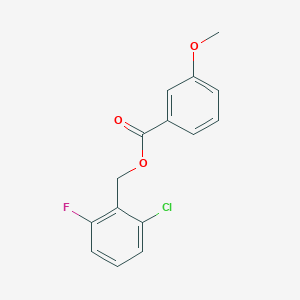

2-chloro-6-fluorobenzyl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-fluorobenzyl 3-methoxybenzoate belongs to a class of organic compounds known for their versatile reactivity and structural diversity. These compounds are typically synthesized through benzyl halogenation and esterification processes. Their molecular structure is characterized by the presence of halogen atoms, which significantly influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-6-fluorobenzyl 3-methoxybenzoate often involves multi-step organic reactions. Starting materials undergo halogenation, followed by coupling reactions and esterification with methoxybenzoic acid. The choice of reagents, solvents, and catalysts can affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of compounds in this category is analyzed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These techniques provide detailed information about the spatial arrangement of atoms, the presence of functional groups, and intramolecular interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions and Properties

Chemical properties of 2-chloro-6-fluorobenzyl 3-methoxybenzoate are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the electron-donating methoxy group. These substituents affect the compound's reactivity towards nucleophilic substitution, electrophilic addition, and other organic reactions. The presence of the ester functional group also introduces reactivity towards hydrolysis and reduction.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular weight, polarity, and intermolecular forces. Halogenated compounds like 2-chloro-6-fluorobenzyl 3-methoxybenzoate typically exhibit higher melting and boiling points compared to their non-halogenated counterparts due to the increased van der Waals forces.

Chemical Properties Analysis

The chemical properties of 2-chloro-6-fluorobenzyl 3-methoxybenzoate include its reactivity in organic synthesis, such as serving as an intermediate in the synthesis of more complex molecules. The compound's stability under various conditions, reactivity with different chemical agents, and potential for forming derivatives through reactions at the benzyl and ester groups are key aspects of its chemical properties.

References

Safety and Hazards

While specific safety data for “2-chloro-6-fluorobenzyl 3-methoxybenzoate” is not available, related compounds such as 2-chloro-6-fluorobenzyl bromide are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)methyl 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO3/c1-19-11-5-2-4-10(8-11)15(18)20-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJBBIAOSGEBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)

![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

methanone](/img/structure/B5835863.png)

![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)

![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)